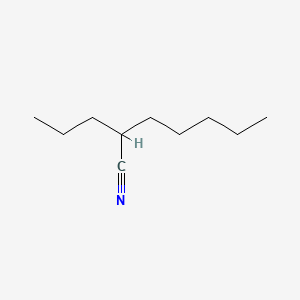

Heptanenitrile, 2-propyl-

Description

Its structure consists of a seven-carbon chain (heptane backbone) bearing a nitrile (-C≡N) group and a propyl substituent at the second carbon. Key spectroscopic data from includes ¹³C NMR shifts: δ 119.7 (nitrile carbon), 31.7, 29.1, 29.0, 28.6, 28.5, 25.2, 22.5, 16.9, and 13.9, which reflect its branched aliphatic structure.

Properties

CAS No. |

208041-98-9 |

|---|---|

Molecular Formula |

C10H19N |

Molecular Weight |

153.26 g/mol |

IUPAC Name |

2-propylheptanenitrile |

InChI |

InChI=1S/C10H19N/c1-3-5-6-8-10(9-11)7-4-2/h10H,3-8H2,1-2H3 |

InChI Key |

NJABNUVNVZSEGN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(CCC)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Heptanenitrile, 2-propyl-, can be synthesized through several methods:

From Alkyl Halides: The halogenoalkane (e.g., 2-bromopropane) is heated under reflux with a solution of sodium or potassium cyanide in ethanol.

From Aldehydes and Ketones: Aldehydes and ketones react with hydrogen cyanide to form hydroxynitriles, which can be further processed to obtain nitriles.

Industrial Production Methods

Industrial production of heptanenitrile, 2-propyl-, typically involves the reaction of 2-bromopropane with sodium cyanide in a suitable solvent like dimethylformamide (DMF). The reaction is carried out under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Hydrolysis Reactions

Heptanenitrile, 2-propyl- undergoes hydrolysis under acidic or basic conditions to form heptanoic acid (C₇H₁₄O₂), a carboxylic acid derivative. The reaction typically involves water as a nucleophile, catalyzed by strong acids (e.g., H₂SO₄) or bases (e.g., NaOH).

Mechanism :

The nitrile group (-CN) is first protonated under acidic conditions, forming an imidic acid intermediate. Subsequent hydrolysis releases ammonia (NH₃) and yields the carboxylic acid .

Key Parameters :

| Condition | Temperature Range | Solvent | Product |

|---|---|---|---|

| Acidic (H₂SO₄) | Elevated | Aqueous | Heptanoic acid |

| Basic (NaOH) | Moderate | Aqueous | Heptanoic acid |

Reduction Reactions

The compound can be reduced to heptylamine (C₇H₁₅NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminum hydride (DIBAL-H).

Mechanism :

The nitrile group (-CN) is converted to a primary amine (-NH₂) via a two-step process:

-

Addition : Hydride (H⁻) attacks the electrophilic carbon of the nitrile group.

-

Hydrolysis : Acidic workup replaces the intermediate imine (-NH) with an amine .

Key Parameters :

| Reducing Agent | Solvent | Temperature | Product |

|---|---|---|---|

| LiAlH₄ | Diethyl ether | 0°C | Heptylamine |

| DIBAL-H | THF | Room temp | Heptylamine |

Grignard Reaction

Heptanenitrile, 2-propyl- reacts with Grignard reagents (e.g., methyl magnesium bromide) to form ketones. The nitrile group acts as a substrate for nucleophilic attack, yielding substituted ketones upon hydrolysis.

Mechanism :

-

Nucleophilic Attack : The Grignard reagent adds to the nitrile carbon.

-

Quenching : Acidic workup converts the intermediate imine (-NH) to a ketone.

Key Products :

-

Ketones : Substituted derivatives depending on the Grignard reagent used.

Kinetic and Mechanistic Considerations

-

Reaction Rates : Rates vary significantly with solvent polarity and temperature. Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack, while elevated temperatures accelerate hydrolysis.

-

Side Reactions : Inert atmospheres (e.g., N₂) minimize side reactions during synthesis.

Scientific Research Applications

Building Block for Synthesis

Heptanenitrile, 2-propyl- serves as a crucial building block in the synthesis of complex organic molecules. It has been utilized in reactions such as:

- Atom Transfer Radical Polymerization (ATRP) : It acts as a solvent and a radical initiator in polymerization processes, facilitating the controlled synthesis of polymers with specific molecular weights and narrow dispersity.

- Synthesis of Bioactive Compounds : The compound has been incorporated into the synthesis of various bioactive molecules, showcasing its versatility in medicinal chemistry.

Fragrance and Flavor Industry

Heptanenitrile, 2-propyl- is evaluated for use in the fragrance industry due to its olfactory properties. The Research Institute for Fragrance Materials (RIFM) conducted safety assessments that indicate:

- Genotoxicity : It was found not to be genotoxic based on Ames testing.

- Skin Sensitization : No significant safety concerns were noted regarding skin sensitization at current usage levels.

- Repeated Dose Toxicity : The No Observed Adverse Effect Level (NOAEL) was established at 300 mg/kg/day .

These findings support its safe use in consumer products, particularly fragrances.

Toxicological Profile

The toxicological profile of Heptanenitrile, 2-propyl- indicates that it poses minimal risk under regulated conditions. Key findings include:

- Acute Toxicity : Classified as harmful if swallowed or inhaled but shows low toxicity levels in controlled studies.

- Environmental Impact : Not categorized as persistent, bioaccumulative, or toxic (PBT) according to the International Fragrance Association (IFRA) environmental standards .

Materials Science

In materials science, Heptanenitrile, 2-propyl- derivatives are utilized in:

- Polyacrylonitrile Fiber Production : It plays a role in preparing spinning solutions for polyacrylonitrile fibers by acting as a comonomer with acrylonitrile.

Crystal Engineering

The compound's derivatives have been explored for applications in crystal engineering, providing insights into molecular interactions and structural properties.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of heptanenitrile, 2-propyl-, involves its reactivity as a nitrile. The cyano group is highly polar, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, such as reduction and hydrolysis .

Comparison with Similar Compounds

Structural and Spectroscopic Comparisons

Table 1: Structural and Spectroscopic Properties

| Compound | Molecular Formula | Functional Group | Key ¹³C NMR Shifts (δ) | Structural Features |

|---|---|---|---|---|

| Heptanenitrile, 2-propyl- | C₁₀H₁₉N | Nitrile | 119.7 (C≡N), 31.7, 29.1, ... | Branched aliphatic chain |

| Heptanenitrile | C₇H₁₃N | Nitrile | 119.6, 30.7, 28.1, ... | Linear aliphatic chain |

| 4-Methylbenzonitrile | C₈H₇N | Nitrile | 143.6 (aromatic C), 119.0 | Aromatic ring with methyl |

| Hexanoic acid, 2-propyl- (sodium salt) | C₉H₁₈O₂ | Carboxylic acid | Not available | Branched aliphatic carboxylic acid salt |

Key Observations :

Nitrile Group Environment :

- Both Heptanenitrile, 2-propyl- and linear Heptanenitrile exhibit nitrile carbon shifts near δ 119.7–119.6, indicating minimal electronic perturbation despite branching.

- In contrast, 4-Methylbenzonitrile's nitrile carbon shifts to δ 119.0 due to conjugation with the aromatic ring, while adjacent carbons show significant deshielding (δ 143.6 for aromatic carbons).

Branching Effects :

- Heptanenitrile, 2-propyl- displays distinct shifts for carbons adjacent to the propyl branch (e.g., δ 31.7 and 29.1), unlike linear Heptanenitrile (δ 30.7 and 28.1).

Functional Group Comparison: Hexanoic acid, 2-propyl- (sodium salt) replaces the nitrile group with a carboxylate (-COO⁻Na⁺), drastically altering polarity and solubility. Nitriles are less polar and more volatile compared to ionic carboxylates.

Biological Activity

Heptanenitrile, 2-propyl- (C10H19N), is a branched-chain nitrile with potential biological activities that warrant investigation. This compound is of interest due to its unique chemical structure and possible applications in various fields, including pharmaceuticals and agrochemicals.

Heptanenitrile, 2-propyl- has the following chemical properties:

- Molecular Formula : C10H19N

- Molecular Weight : 169.27 g/mol

- CAS Number : 22376131

These properties contribute to its reactivity and interactions with biological systems.

Antioxidant Properties

Research indicates that heptanenitrile, 2-propyl- may possess antioxidant capabilities. Antioxidants are crucial in mitigating oxidative stress, which can lead to cellular damage and various diseases. A study assessing the antioxidant activity of various compounds found that certain nitriles exhibited significant free radical scavenging abilities, suggesting that heptanenitrile, 2-propyl- could have similar effects .

Antimicrobial Activity

The antimicrobial properties of heptanenitrile, 2-propyl- have been explored in several studies. For instance, a comparative analysis of various nitriles showed that some exhibit notable activity against specific pathogens. The mechanisms by which nitriles exert antimicrobial effects often involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Toxicological Profile

The safety profile of heptanenitrile, 2-propyl- is critical for its potential applications. Toxicological assessments indicate that while many nitriles can be toxic at high concentrations, studies focusing on lower doses suggest that heptanenitrile, 2-propyl- may have a favorable safety margin when used appropriately in formulations .

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant potential of various nitriles using the DPPH radical scavenging assay. Heptanenitrile, 2-propyl- was included in the analysis and demonstrated a significant IC50 value compared to other tested compounds, indicating its potential as an effective antioxidant agent .

Case Study 2: Antimicrobial Efficacy

In another study focusing on the antimicrobial activity of heptanenitrile derivatives, heptanenitrile, 2-propyl- showed promising results against Gram-positive and Gram-negative bacteria. The study highlighted its effectiveness in inhibiting bacterial growth at concentrations much lower than those required for conventional antibiotics .

Research Findings Summary Table

| Study | Focus | Findings | |

|---|---|---|---|

| Study 1 | Antioxidant Activity | IC50 values indicated significant scavenging ability | Heptanenitrile, 2-propyl- shows strong antioxidant potential |

| Study 2 | Antimicrobial Efficacy | Effective against both Gram-positive and Gram-negative bacteria | Potential alternative to traditional antibiotics |

| Study 3 | Toxicology | Favorable safety profile at low concentrations | Safe for use in formulations when dosed appropriately |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.